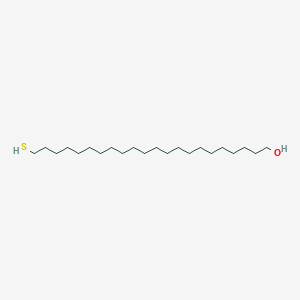![molecular formula C27H21NO B14267839 4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde CAS No. 151406-89-2](/img/structure/B14267839.png)
4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde is an organic compound with the molecular formula C27H21NO It is a derivative of benzaldehyde, featuring a complex structure with multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzaldehyde with 2,2-diphenylethenylphenylamine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single aromatic ring.
4-Aminobenzaldehyde: Contains an amino group attached to the benzaldehyde structure.
2,2-Diphenylethenylphenylamine: A precursor in the synthesis of 4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde.
Uniqueness
This compound is unique due to its complex structure, which imparts distinct chemical properties and reactivity. Its multiple aromatic rings and functional groups make it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
151406-89-2 |
|---|---|
Fórmula molecular |
C27H21NO |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
4-[N-(2,2-diphenylethenyl)anilino]benzaldehyde |
InChI |
InChI=1S/C27H21NO/c29-21-22-16-18-26(19-17-22)28(25-14-8-3-9-15-25)20-27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-21H |
Clave InChI |
HMOZYWMBZOZTDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CN(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


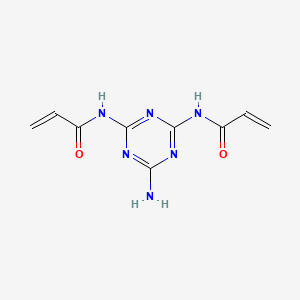
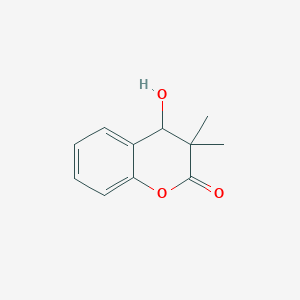
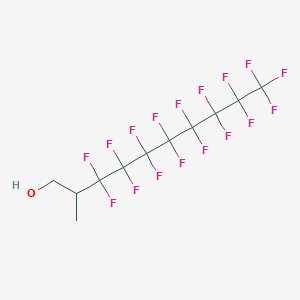

![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)

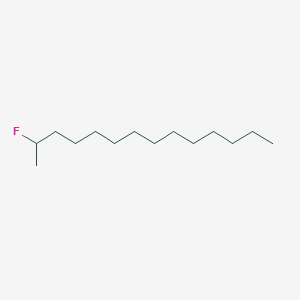
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)

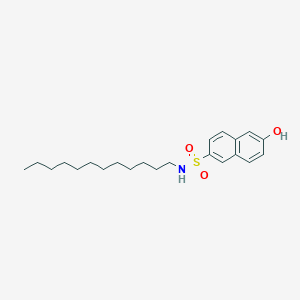
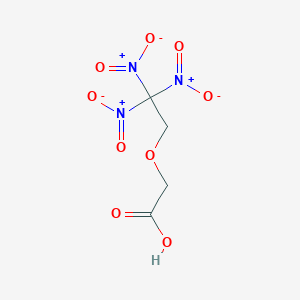
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
